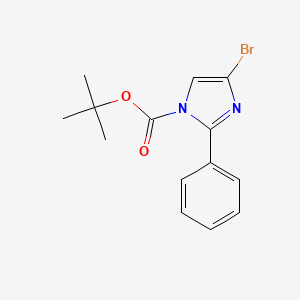

1-Boc-4-bromo-2-phenyl-1H-imidazole

Beschreibung

1-Boc-4-bromo-2-phenyl-1H-imidazole is a substituted imidazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a bromine atom at position 4, and a phenyl group at position 2. The Boc group enhances stability during synthetic processes, particularly in reactions involving nucleophiles or acidic/basic conditions, while the bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig). The phenyl substituent at position 2 contributes steric bulk and electronic effects, influencing reactivity and intermolecular interactions. This compound is pivotal in medicinal chemistry and materials science as a precursor for functionalized imidazoles .

Eigenschaften

Molekularformel |

C14H15BrN2O2 |

|---|---|

Molekulargewicht |

323.18 g/mol |

IUPAC-Name |

tert-butyl 4-bromo-2-phenylimidazole-1-carboxylate |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(15)16-12(17)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI-Schlüssel |

MCQPORHYQGQWGL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1C2=CC=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of “MFCD32642065” involves a series of synthetic steps that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the formation of key intermediates, followed by specific reaction conditions such as temperature, pressure, and the use of catalysts to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of “MFCD32642065” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated systems for monitoring and controlling reaction parameters, and advanced purification techniques to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD32642065” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “MFCD32642065” are carried out under specific conditions that optimize the yield and selectivity of the desired products. Common reagents include acids, bases, solvents, and catalysts that are chosen based on the nature of the reaction and the desired outcome.

Major Products Formed

The major products formed from the reactions of “MFCD32642065” depend on the type of reaction and the reagents used. These products can include various derivatives and analogs that retain the core structure of the original compound while exhibiting different chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

“MFCD32642065” has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the therapeutic potential of “MFCD32642065” in treating various diseases and conditions.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which “MFCD32642065” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-(4-Bromo-3-methoxy-benzenesulfonyl)-4-methyl-1H-imidazole ()

- Substituents : A sulfonyl group at position 1 and a methyl group at position 3.

- Key Differences : The sulfonyl group is strongly electron-withdrawing, enhancing electrophilicity at the bromine site compared to the Boc group, which is moderately electron-withdrawing but sterically bulky. This makes the sulfonyl derivative more reactive in nucleophilic substitution reactions.

- Applications : Sulfonyl groups are often used to modulate solubility and binding affinity in drug design, whereas Boc-protected imidazoles are preferred for stepwise synthesis requiring deprotection .

4-Bromo-1-(4-fluorophenyl)-1H-imidazole ()

- Substituents : A fluorophenyl group at position 1 and bromine at position 4.

- Key Differences : The fluorophenyl group introduces electronegativity, directing electrophilic substitution reactions differently than the phenyl group in the target compound. The absence of a Boc group increases NH reactivity, making this compound prone to unwanted side reactions unless protected.

- Applications : Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals, whereas Boc protection enables controlled functionalization .

2-(4-Bromophenyl)-1H-imidazole ()

- Key Differences : The unprotected NH at position 1 limits its use in reactions requiring selective bromine substitution. The bromophenyl group at position 2 alters electronic distribution, reducing steric hindrance compared to the target compound’s phenyl at position 2.

- Applications : Simpler structure for rapid derivatization but less stability in acidic conditions .

Physical and Spectral Properties

Molecular Weight and Elemental Analysis

*Calculated values based on molecular formula.

Key Observations :

- Bulkier substituents (e.g., biphenylmethyl in ) reduce solubility in polar solvents compared to Boc-protected derivatives.

- Fluorine in ’s compound lowers melting points due to reduced intermolecular forces, whereas Boc groups increase thermal stability .

Cross-Coupling Reactions

- The bromine atom in 1-Boc-4-bromo-2-phenyl-1H-imidazole undergoes Suzuki coupling with aryl boronic acids to generate biaryl derivatives, a reaction less efficient in sulfonyl-substituted analogs () due to electron-withdrawing effects .

- In contrast, benzimidazole derivatives () require harsher conditions for functionalization due to fused aromatic systems .

Structural Analysis and Crystallography

- Compounds like 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole () exhibit crystallographic packing influenced by phenyl substituents, whereas Boc groups introduce steric constraints that disrupt π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.